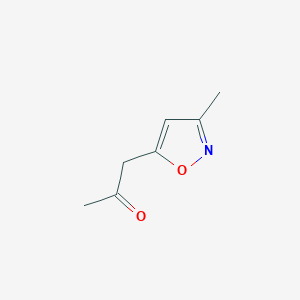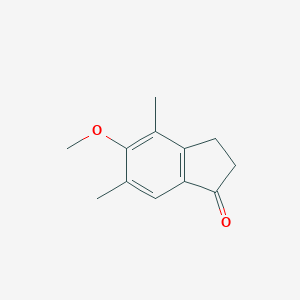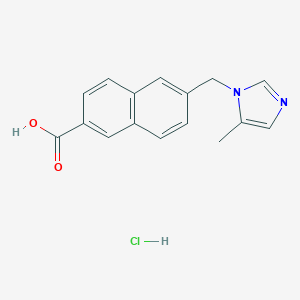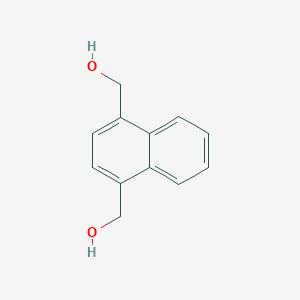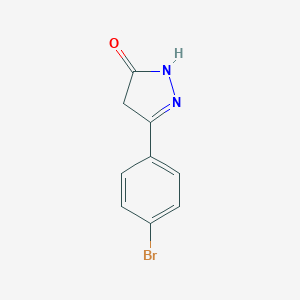
3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one, also known as BDP, is a chemical compound that has been widely studied for its potential applications in the field of pharmaceuticals. It is a heterocyclic compound that contains a pyrazolone ring and a bromophenyl group. This compound has shown promising results in various scientific research studies, and its synthesis, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied.
Mechanism Of Action
The exact mechanism of action of 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one is not fully understood. However, it has been suggested that its biological activities may be due to its ability to inhibit the production of prostaglandins and other inflammatory mediators. 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one has also been shown to interact with various enzymes and receptors in the body, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS).
Biochemical And Physiological Effects
3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to reduce the production of inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one has also been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. In addition, 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one has been found to reduce oxidative stress and improve antioxidant status in various animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one in lab experiments is its relatively low toxicity. 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one has been shown to have a low acute toxicity in animal studies, and it does not appear to have any significant adverse effects on vital organs or systems. Another advantage is its relatively low cost and ease of synthesis. However, one of the main limitations of using 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one. One area of interest is its potential use in the treatment of various inflammatory and immune-mediated diseases, such as rheumatoid arthritis and inflammatory bowel disease. 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one may also have potential applications in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of various cancer cell lines. In addition, further studies are needed to elucidate the exact mechanism of action of 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one and to identify any potential side effects or toxicity issues.
Synthesis Methods
The synthesis of 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one involves the reaction of 4-bromoacetophenone and hydrazine hydrate in ethanol under reflux conditions. The reaction produces a yellow solid that is purified by recrystallization. The yield of 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one is typically around 70-80%.
Scientific Research Applications
3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one has been studied extensively for its potential applications in the field of pharmaceuticals. It has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one has also been found to possess antioxidant and antimicrobial properties. These properties make it a potentially useful compound for the development of new drugs.
properties
CAS RN |
103095-74-5 |
|---|---|
Product Name |
3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one |
Molecular Formula |
C9H7BrN2O |
Molecular Weight |
239.07 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-4H,5H2,(H,12,13) |
InChI Key |
WESYQPCMJBXDKK-UHFFFAOYSA-N |
SMILES |
C1C(=NNC1=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1C(=NNC1=O)C2=CC=C(C=C2)Br |
synonyms |
5-(4-BROMOPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



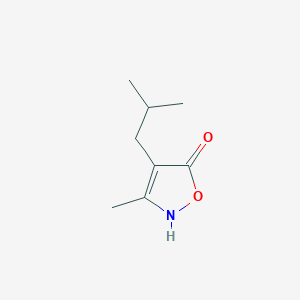
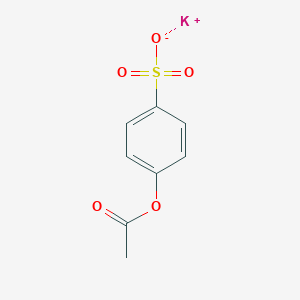
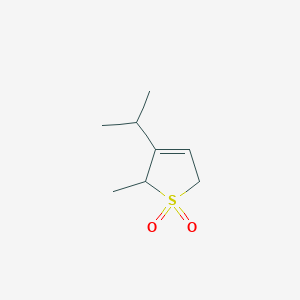
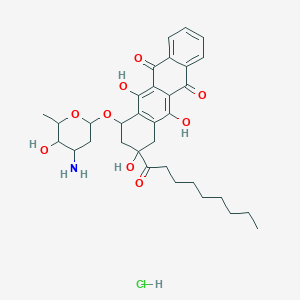
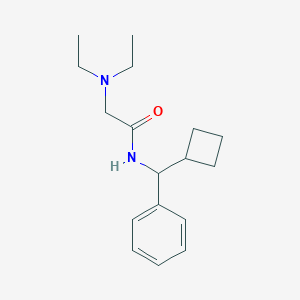
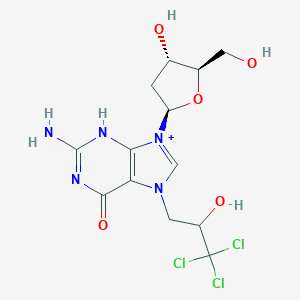
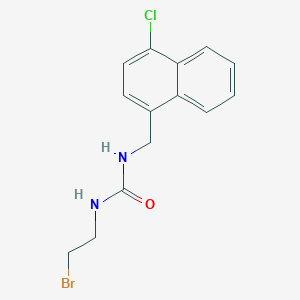
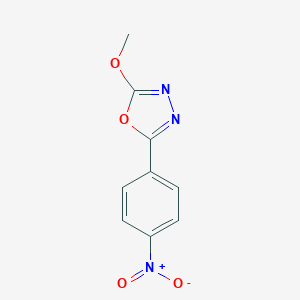
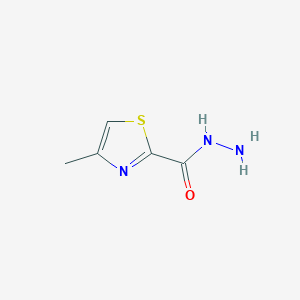
![1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate](/img/structure/B26019.png)
